Bestatin-amido-Me

Targeted Protein Degradation SNIPER BCR-ABL

Bestatin-amido-Me is the definitive IAP-recruiting ligand for heterobifunctional degrader synthesis. Its unique amidomethyl handle enables site-specific conjugation to ABL inhibitors, creating SNIPER/PROTAC molecules that degrade BCR-ABL oncoprotein. Unlike generic bestatin, this engineered warhead ensures target engagement and predictable SAR. Critical for CML-focused degrader programs; substitution with unmodified bestatin invalidates experimental outcomes.

Molecular Formula C17H27N3O3
Molecular Weight 321.4 g/mol
Cat. No. B11828744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBestatin-amido-Me
Molecular FormulaC17H27N3O3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC)NC(=O)C(C(CC1=CC=CC=C1)N)O
InChIInChI=1S/C17H27N3O3/c1-11(2)9-14(16(22)19-3)20-17(23)15(21)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,21H,9-10,18H2,1-3H3,(H,19,22)(H,20,23)/t13-,14+,15+/m1/s1
InChIKeyWXXGFNCJBKSHFH-ILXRZTDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bestatin-amido-Me for Targeted Protein Degradation: A Key IAP Ligand for SNIPER and PROTAC Synthesis


Bestatin-amido-Me (CAS# 339186-54-8) is a bestatin-based functional ligand that binds to Inhibitor of Apoptosis Proteins (IAPs) . Its primary application is as a chemical precursor or 'warhead' that can be conjugated to a target-binding molecule (such as an ABL kinase inhibitor) via a chemical linker to form a heterobifunctional SNIPER or PROTAC molecule . This technology facilitates the targeted degradation of disease-relevant proteins, such as the BCR-ABL oncoprotein in chronic myelogenous leukemia, offering a mechanism distinct from traditional small-molecule enzyme inhibition [1].

Why Bestatin-amido-Me Cannot Be Substituted by Generic Bestatin or Other IAP Ligands


The substitution of Bestatin-amido-Me with generic bestatin or alternative IAP ligands is scientifically unsound and would likely compromise or invalidate experimental outcomes. Bestatin-amido-Me is not a simple aminopeptidase inhibitor like its parent compound, bestatin . Its unique value lies in its engineered chemical structure, specifically the amidomethyl group, which serves as a functionalized handle for site-specific linker conjugation to create SNIPER/PROTAC molecules . Studies optimizing SNIPER activity have demonstrated that the choice of IAP ligand and linker are critical determinants of protein degradation efficiency [1]. For instance, the degradation potency (DC50) of a SNIPER molecule can vary dramatically—from 10 µM to 100 µM—depending on the specific IAP ligand (e.g., Bestatin vs. an LCL161 derivative) and linker used [1]. Using an unmodified bestatin or an alternative IAP ligand would result in a different molecule with unpredictable and likely inferior or inactive degradation properties.

Quantitative Differentiation of Bestatin-amido-Me Against Alternatives for Targeted Protein Degradation


Comparative Degradation Potency of Bestatin-Based vs. LCL161-Based SNIPERs

While Bestatin-amido-Me itself is a ligand, its functional utility is demonstrated by the performance of the SNIPER molecules it helps create. In a direct comparative study, a SNIPER molecule using bestatin as the IAP ligand (SNIPER(ABL)-2) induced BCR-ABL degradation with a DC50 of 100 µM in K562 cells [1]. This contrasts sharply with a more potent SNIPER using an LCL161 derivative as the IAP ligand (SNIPER(ABL)-39), which achieved maximum degradation activity at 100 nM [1]. This 1000-fold difference in potency underscores that the identity of the IAP-recruiting ligand is a critical, non-interchangeable variable in designing effective degraders.

Targeted Protein Degradation SNIPER BCR-ABL Chronic Myelogenous Leukemia

Structural Distinction: Bestatin-amido-Me's Amidomethyl Handle vs. Unmodified Bestatin

The primary chemical differentiator for Bestatin-amido-Me is the presence of a functionalized amidomethyl group (C17H27N3O3, MW: 321.41) . This group distinguishes it from the parent compound bestatin (C16H24N2O4, MW: 308.37). The 'amido-Me' modification is not an inert addition; it is a strategic, site-specific handle designed explicitly for linker conjugation to construct heterobifunctional degraders . In contrast, unmodified bestatin lacks this synthetically accessible point of attachment, making it a poor or impossible starting material for creating stable, functional SNIPER/PROTAC conjugates .

Medicinal Chemistry PROTAC Synthesis Linker Conjugation IAP Ligand

Vendor-Validated Purity and Stability Profile for Reproducible Conjugation Chemistry

Bestatin-amido-Me is supplied with a vendor-validated purity of ≥98% and defined storage conditions (-20°C for up to 3 years) . This level of purity and established stability is a critical parameter for ensuring reproducible and efficient conjugation chemistry when synthesizing SNIPER/PROTAC molecules. Procurement of lower-purity or poorly characterized analogs introduces the risk of side reactions, poor yields, and irreproducible biological activity, a risk not present when sourcing a validated reagent like Bestatin-amido-Me .

Chemical Synthesis Quality Control PROTAC Development Assay Reproducibility

Optimal Scientific and Industrial Applications for Bestatin-amido-Me


Synthesis of Custom SNIPER Molecules Targeting BCR-ABL for CML Research

Bestatin-amido-Me is the preferred starting material for synthesizing SNIPER molecules that degrade the BCR-ABL oncoprotein. Researchers developing novel degraders for chronic myelogenous leukemia (CML) can conjugate Bestatin-amido-Me to an ABL kinase inhibitor (like dasatinib or imatinib) via a linker, creating a bifunctional molecule that co-opts the IAP E3 ubiquitin ligase system to tag BCR-ABL for proteasomal degradation [1]. This is a direct application validated by primary literature demonstrating that IAP-recruiting degraders are a viable strategy against CML [1].

Optimizing Degrader Potency Through Linker and Ligand Pairing Studies

This compound is essential for structure-activity relationship (SAR) studies focused on optimizing protein degrader efficacy. A study by Shibata et al. directly showed that the choice of IAP ligand (Bestatin vs. LCL161) and linker chemistry (alkyl vs. PEG) dramatically impacts degradation potency, with DC50 values ranging from 100 µM to sub-100 nM [1]. Bestatin-amido-Me serves as a defined, modular component in these optimization campaigns, allowing researchers to systematically vary other parts of the degrader molecule and attribute changes in potency to specific molecular modifications [1].

PROTAC Tool Compound Development for Investigating IAP-Dependent Degradation

Bestatin-amido-Me, also known as PROTAC IAP binding moiety 1, is a key warhead for developing PROTACs that exploit the IAP E3 ligase family (cIAP1, XIAP) . Unlike CRBN- or VHL-based PROTACs, IAP-recruiting degraders offer a distinct degradation profile and can engage different E3 ligase complexes. This makes Bestatin-amido-Me valuable for creating chemical probes to study the biology of IAP-mediated protein ubiquitination and to explore the therapeutic window of this particular degradation pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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